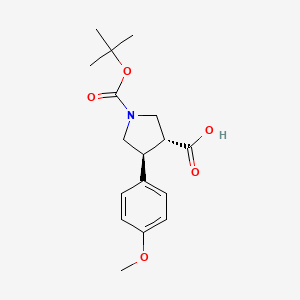

trans-1-Boc-3-carboxy-4-(4-methoxyphenyl)pyrrolidine

Descripción

Structural Identification and IUPAC Nomenclature

The compound’s structure features a pyrrolidine ring with three key substituents:

- 1-(tert-butoxycarbonyl) group (BOC) at position 1, serving as a carbamate-protecting group for the amine.

- 4-(4-methoxyphenyl) substituent at position 4, introducing aromaticity and electron-donating methoxy functionality.

- 3-carboxylic acid moiety at position 3, enabling further functionalization in synthetic workflows.

| Functional Group | Position | Role |

|---|---|---|

| tert-Butoxycarbonyl (BOC) | C1 | Amine protection |

| 4-Methoxyphenyl | C4 | Aromatic, electron-donating |

| Carboxylic acid | C3 | Reactive site for derivatization |

The IUPAC name reflects the substituents’ positions and stereochemistry, with the trans descriptor indicating the spatial arrangement of the C3 and C4 substituents.

Propiedades

IUPAC Name |

(3R,4S)-4-(4-methoxyphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO5/c1-17(2,3)23-16(21)18-9-13(14(10-18)15(19)20)11-5-7-12(22-4)8-6-11/h5-8,13-14H,9-10H2,1-4H3,(H,19,20)/t13-,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISEHHCOIDMZBSU-KGLIPLIRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)C(=O)O)C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

General Synthetic Strategy

The synthesis of trans-1-Boc-3-carboxy-4-(4-methoxyphenyl)pyrrolidine generally proceeds through:

- Formation of the pyrrolidine ring via cyclization of appropriately substituted amino acid derivatives or related intermediates.

- Introduction of the 4-(4-methoxyphenyl) substituent through stereoselective addition reactions.

- Protection of the nitrogen atom with the Boc (tert-butoxycarbonyl) group.

- Installation or retention of the carboxylic acid functionality at the 3-position.

This approach ensures stereochemical control to obtain the trans isomer with defined (3R,4S) configuration.

Detailed Preparation Pathways

Formation of the Pyrrolidine Ring

The pyrrolidine ring can be formed by intramolecular cyclization reactions starting from amino acid derivatives or enantiopure intermediates. A common approach involves:

- Starting from enantiopure enones or pyroglutamate derivatives.

- Performing nucleophilic additions or cyclizations to close the five-membered ring.

For example, the formation of the pyrrolidine ring can be achieved by cyclization of amino acid derivatives under conditions that favor ring closure with retention of stereochemistry.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.

Reduction: Reduction reactions can target the carboxyl group, converting it to an alcohol or aldehyde.

Substitution: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the pyrrolidine ring.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Acidic conditions using trifluoroacetic acid or hydrochloric acid.

Major Products:

Oxidation Products: Hydroxylated derivatives of the original compound.

Reduction Products: Alcohols or aldehydes derived from the carboxyl group.

Substitution Products: Deprotected pyrrolidine derivatives ready for further functionalization.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Key Intermediate in Drug Synthesis

- This compound serves as a crucial intermediate in the synthesis of novel pharmaceuticals, especially analgesics and anti-inflammatory agents. Its structural characteristics facilitate the development of compounds with enhanced therapeutic efficacy .

Potential Therapeutic Applications

- Pyrrolidine derivatives, including trans-1-Boc-3-carboxy-4-(4-methoxyphenyl)pyrrolidine, have shown promise in modulating neurotransmitter systems and inhibiting specific enzymes, suggesting potential applications in treating neurological and psychiatric disorders.

Organic Synthesis

Facilitating Complex Molecule Formation

- The compound is employed in various organic synthesis processes, allowing chemists to construct complex molecules efficiently. This efficiency is critical for drug discovery and the development of novel materials .

Chiral Resolution

- Its chiral nature makes it valuable for separating enantiomers in racemic mixtures, which is essential for producing pure active pharmaceutical ingredients (APIs) with desired biological activity .

Biochemical Research

Studying Biological Interactions

- Researchers utilize this compound to investigate interactions between pyrrolidine derivatives and biological targets. Such studies are vital for understanding the mechanisms of action for new therapeutic agents .

Enzyme Inhibition Studies

- The compound has been used in studies related to enzyme inhibition, aiding researchers in elucidating complex biological processes and identifying potential drug candidates .

Material Science

Development of Advanced Materials

- Its unique properties allow for applications in creating advanced materials, such as polymers and coatings. These materials can lead to innovations across various industrial applications, enhancing performance and durability .

Analytical Chemistry

Reference Standards in Chromatography

- trans-1-Boc-3-carboxy-4-(4-methoxyphenyl)pyrrolidine is utilized as a reference standard in analytical methods such as chromatography. This application ensures accurate and reliable results across various analytical techniques .

Comparative Data Table

| Application Area | Description | Example Uses |

|---|---|---|

| Pharmaceutical Development | Key intermediate for synthesizing analgesics and anti-inflammatory drugs | Pain relief medications |

| Organic Synthesis | Facilitates the formation of complex molecules | Drug discovery processes |

| Biochemical Research | Investigates interactions with biological targets | Mechanism studies for new drugs |

| Material Science | Development of advanced materials like polymers and coatings | Industrial applications |

| Analytical Chemistry | Used as a reference standard to ensure accuracy in chromatography | Quality control in pharmaceutical analysis |

Case Studies

- Analgesic Development : A study highlighted the synthesis of a new class of analgesics utilizing trans-1-Boc-3-carboxy-4-(4-methoxyphenyl)pyrrolidine as an intermediate, showing improved efficacy over existing treatments.

- Neurological Disorders : Research has demonstrated that derivatives of this compound can effectively modulate neurotransmitter receptors, providing a basis for developing treatments for conditions such as depression and anxiety.

- Material Innovations : Investigations into the use of this compound in polymer formulations revealed enhancements in mechanical properties and thermal stability, indicating its potential for industrial applications.

Mecanismo De Acción

The mechanism of action of trans-1-Boc-3-carboxy-4-(4-methoxyphenyl)pyrrolidine involves its interaction with specific molecular targets such as enzymes and receptors. The Boc group provides steric protection, allowing the compound to selectively interact with its target without premature degradation. Upon deprotection, the active form of the compound can inhibit enzyme activity or modulate receptor function, leading to therapeutic effects.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table summarizes key structural analogs and their properties:

Notes:

- Molecular Weight Trends: Electron-withdrawing substituents (e.g., NO2, Cl) increase molecular weight compared to electron-donating groups (e.g., OCH3, F) .

- Reactivity : The 4-methoxyphenyl group (electron-donating) stabilizes the aryl ring against electrophilic attack, whereas nitro or chloro groups enhance electrophilicity, facilitating nucleophilic substitutions .

- Applications : Chlorophenyl and nitrophenyl derivatives are prevalent in kinase inhibitor synthesis, while fluorophenyl analogs are favored in PET tracer development .

Structural and Functional Insights

Stereochemical Influence

The trans configuration imposes spatial constraints, affecting binding affinity in target proteins. For example, the 4-methoxyphenyl group’s orientation may optimize interactions with hydrophobic enzyme pockets, as seen in β-lactamase inhibitors (cf. ) .

Boc Group Stability

The Boc group in trans-1-Boc-3-carboxy-4-(4-methoxyphenyl)pyrrolidine is cleaved under acidic conditions (e.g., TFA), unlike tosyl or benzyl protections, enabling selective deprotection in multi-step syntheses .

Carboxylic Acid Reactivity

The 3-carboxy group facilitates amide bond formation, critical for peptide mimetics. Comparatively, hydroxyl or aminomethyl derivatives (e.g., trans-3-(4-fluorophenoxy)-4-hydroxy-1-Boc-pyrrolidine, CAS 1951440-06-4) exhibit lower acidity and are used in prodrug strategies .

Actividad Biológica

Chemical Structure and Properties

Trans-1-Boc-3-carboxy-4-(4-methoxyphenyl)pyrrolidine is a synthetic organic compound characterized by the presence of a pyrrolidine ring, a tert-butoxycarbonyl (Boc) protecting group, a carboxyl group, and a 4-methoxyphenyl substituent. Its molecular formula is C17H23NO5. The methoxy group enhances the compound's lipophilicity, which is essential for its biological activity and ability to penetrate cell membranes.

Biological Activity

The biological activity of trans-1-Boc-3-carboxy-4-(4-methoxyphenyl)pyrrolidine is primarily attributed to its interactions with various biological targets, making it a significant compound in medicinal chemistry. Research indicates that the methoxyphenyl group plays a crucial role in enhancing the compound's efficacy as it influences its binding affinity to biological receptors .

Pharmacological Applications

-

Antagonistic Properties

The compound has been explored for its potential as an endothelin antagonist. Endothelins are peptides that play a role in vasoconstriction and blood pressure regulation. Compounds with similar structures have shown promise in treating conditions like hypertension . -

Antimicrobial Activity

Pyrrolidine derivatives, including trans-1-Boc-3-carboxy-4-(4-methoxyphenyl)pyrrolidine, have been investigated for their antibacterial properties. Studies have indicated that modifications to the pyrrolidine structure can lead to enhanced activity against resistant bacterial strains, such as MRSA (Methicillin-resistant Staphylococcus aureus) and VRE (Vancomycin-resistant Enterococcus) . -

Role in Drug Development

This compound serves as a key intermediate in the synthesis of various pharmaceuticals, particularly analgesics and anti-inflammatory drugs. Its unique structure allows for the creation of complex molecules that can be optimized for therapeutic efficacy .

Structure-Activity Relationship (SAR)

The presence of the methoxy group significantly alters the biological activity of trans-1-Boc-3-carboxy-4-(4-methoxyphenyl)pyrrolidine compared to other pyrrolidine derivatives:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| trans-1-Boc-3-carboxy-4-(4-methoxyphenyl)pyrrolidine | Methoxy group enhances lipophilicity | Potential endothelin antagonist; antimicrobial properties |

| trans-1-Boc-3-carboxy-4-phenylpyrrolidine | Lacks methoxy group | Reduced biological activity |

| trans-1-Boc-3-carboxy-4-(4-hydroxyphenyl)pyrrolidine | Hydroxyl group instead of methoxy | Different solubility and interaction profile |

| trans-1-Boc-3-carboxy-4-(4-fluorophenyl)pyrrolidine | Fluorine substitution alters properties | Varying metabolic stability |

Case Studies

Case Study 1: Antimicrobial Efficacy

A study on pyrrolidine derivatives demonstrated that trans-1-Boc-3-carboxy-4-(4-methoxyphenyl)pyrrolidine exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound was tested against various strains, showing promising results particularly against resistant strains like MRSA, highlighting its potential as a lead compound for further development in antibiotic therapy .

Case Study 2: Endothelin Receptor Antagonism

In another study, derivatives similar to trans-1-Boc-3-carboxy-4-(4-methoxyphenyl)pyrrolidine were synthesized and evaluated for their antagonistic effects on endothelin receptors. Results indicated that modifications at the 4-position of the pyrrolidine ring could enhance binding affinity and selectivity towards specific endothelin receptor subtypes, suggesting avenues for developing targeted therapies for cardiovascular diseases .

Q & A

Q. What synthetic strategies are effective for preparing trans-1-Boc-3-carboxy-4-(4-methoxyphenyl)pyrrolidine, and how can stereochemical control be achieved?

- Methodological Answer : A stepwise approach is typically employed:

- Protection : Introduce the Boc (tert-butoxycarbonyl) group to the pyrrolidine nitrogen under anhydrous conditions using di-tert-butyl dicarbonate (Boc₂O) and a base like DMAP .

- Functionalization : Install the 4-methoxyphenyl group via Suzuki-Miyaura coupling or Friedel-Crafts alkylation, ensuring regioselectivity.

- Carboxylic Acid Introduction : Oxidize a pre-installed alcohol or nitrile group at position 3 using Jones oxidation or hydrolysis under acidic conditions.

- Stereochemical Control : Use chiral auxiliaries or asymmetric catalysis (e.g., Evans oxazolidinones) to favor the trans configuration. Monitor stereochemistry via -NMR coupling constants or X-ray crystallography .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound’s stereochemistry and conformation?

- Methodological Answer :

- NMR Spectroscopy : - and -NMR can confirm the trans configuration by analyzing vicinal coupling constants ( and ) and NOE interactions .

- X-ray Crystallography : Resolve absolute configuration and puckering parameters (e.g., q₂ and φ for pyrrolidine ring conformations). Use SHELX software for refinement, accounting for anisotropic displacement parameters and hydrogen bonding networks .

- Polarimetry : Measure specific optical rotation to corroborate enantiomeric purity .

Q. How can purification challenges (e.g., diastereomer separation) be addressed during synthesis?

- Methodological Answer :

- Chromatography : Use silica gel flash chromatography with gradient elution (hexane/ethyl acetate) or chiral stationary phases for enantiomer separation.

- Crystallization : Optimize solvent systems (e.g., petroleum ether/ethyl acetate mixtures) to isolate the trans isomer selectively, leveraging hydrogen-bonding interactions observed in crystal packing .

Advanced Research Questions

Q. How do puckering parameters and intermolecular interactions in the crystal lattice influence conformational stability?

- Methodological Answer :

- Puckering Analysis : Calculate q₂ (magnitude) and φ (phase angle) parameters from X-ray data to quantify pyrrolidine ring distortion. For example, a q₂ value of 0.404 Å and φ = -38.8° indicates an envelope conformation, while q₂ = 0.233 Å suggests a twist conformation .

- Hydrogen Bonding : Identify intramolecular C–H⋯O and intermolecular C–H⋯π interactions (e.g., involving the 4-methoxyphenyl group) using Mercury software. These interactions stabilize specific conformers and influence melting points/solubility .

Q. What strategies resolve contradictions in crystallographic data refinement (e.g., disordered atoms or low-resolution regions)?

- Methodological Answer :

- SHELX Refinement : Use the SHELXL module for anisotropic refinement of non-hydrogen atoms. Apply restraints for disordered regions (e.g., methoxy groups) and validate via R-factor convergence () .

- Twinned Data Handling : For twinned crystals, employ the TWIN/BASF commands in SHELX to model overlapping lattices. Verify using the Rint value (< 0.03 indicates high data quality) .

Q. How can computational modeling predict the reactivity of the carboxylic acid group under varying pH conditions?

- Methodological Answer :

- pKa Estimation : Use DFT calculations (e.g., Gaussian 16 with B3LYP/6-31G*) to compute the acidity of the carboxylic acid. Compare with experimental potentiometric titration results.

- Molecular Dynamics (MD) : Simulate protonation states in explicit solvent models (e.g., water/DMSO) to predict solubility and aggregation behavior, leveraging crystal packing data from X-ray studies .

Q. What role does the Boc group play in modulating the compound’s biological activity or pharmacokinetic properties?

- Methodological Answer :

- Protection/Deprotection : The Boc group enhances solubility in organic solvents during synthesis and is cleaved under acidic conditions (e.g., TFA/DCM) to expose the amine for further functionalization .

- Bioactivity Screening : Compare Boc-protected and deprotected analogs in enzyme inhibition assays (e.g., proteases) to assess steric/electronic effects. Use SPR (surface plasmon resonance) to measure binding affinity changes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.